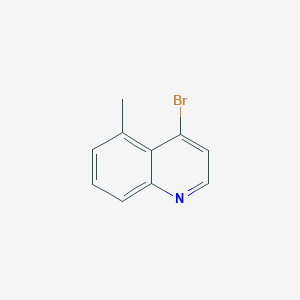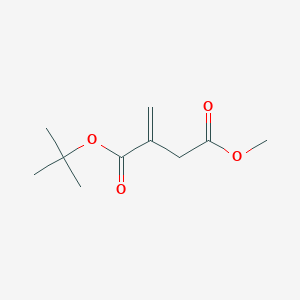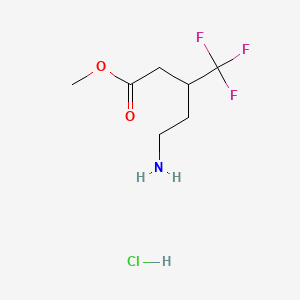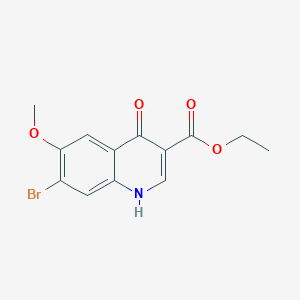![molecular formula C14H28BNO4 B13463710 tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate CAS No. 2409464-37-3](/img/structure/B13463710.png)
tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate: is a chemical compound with the molecular formula C17H26BNO4. It is a white to off-white crystalline powder that is often used in organic synthesis, particularly in the formation of boronic esters. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to produce the compound in bulk quantities. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction Reactions: It can be reduced to form different boron-containing intermediates
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed
Major Products: The major products formed from these reactions include boronic acids, boronates, and other boron-containing intermediates .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the formation of boronic esters, which are important intermediates in various organic reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its stability and reactivity make it a useful intermediate in the synthesis of drugs and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate involves its ability to form stable boron-containing intermediates. These intermediates can participate in various chemical reactions, leading to the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Comparison: Compared to similar compounds, tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate is unique due to its specific structure and reactivity. It offers distinct advantages in terms of stability and ease of handling, making it a preferred choice in various synthetic applications .
Properties
CAS No. |
2409464-37-3 |
|---|---|
Molecular Formula |
C14H28BNO4 |
Molecular Weight |
285.19 g/mol |
IUPAC Name |
tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H28BNO4/c1-10(16-11(17)18-12(2,3)4)9-15-19-13(5,6)14(7,8)20-15/h10H,9H2,1-8H3,(H,16,17) |
InChI Key |
JNTJDCTYLJNCQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


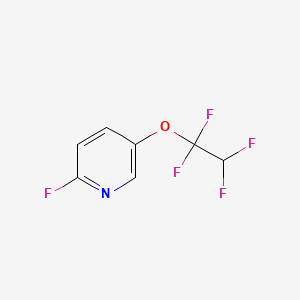
amine hydrochloride](/img/structure/B13463641.png)

![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
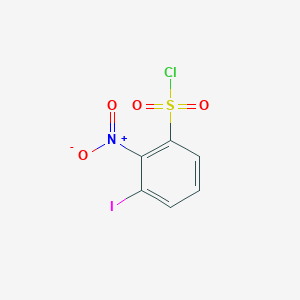
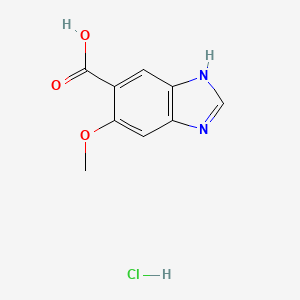
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)

